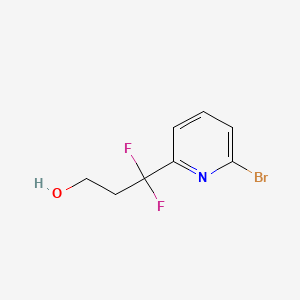![molecular formula C14H22O2 B15316050 Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate is a chemical compound with the molecular formula C12H18O4. It is a derivative of spiro compounds, which are characterized by a bicyclic structure containing a spiro atom. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate typically involves the reaction of spiro[4.5]decane with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, and requires heating to facilitate the formation of the spiro compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of substituted spiro compounds, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate is widely used in scientific research due to its unique chemical structure and properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound's molecular targets and pathways involved in its mechanism of action can vary widely based on the context of its use.
Comparación Con Compuestos Similares
Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate is similar to other spiro compounds, such as Ethyl 1,4-dioxaspiro[4.5]dec-8-ylideneacetate and Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate These compounds share a similar bicyclic structure but differ in their functional groups and substituents Ethyl 2-{spiro[4
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of various organic compounds and materials. Further research and development of this compound may lead to new discoveries and advancements in multiple fields.
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
ethyl 2-spiro[4.5]decan-8-ylideneacetate |
InChI |
InChI=1S/C14H22O2/c1-2-16-13(15)11-12-5-9-14(10-6-12)7-3-4-8-14/h11H,2-10H2,1H3 |
Clave InChI |
ZFSIQHSYIHMKQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CCC2(CCCC2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


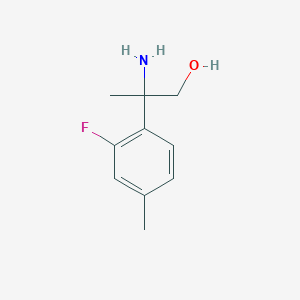
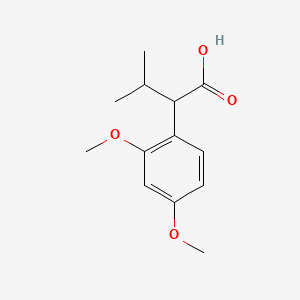
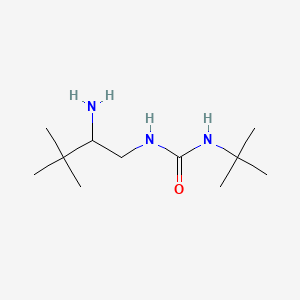
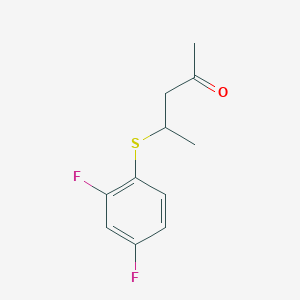
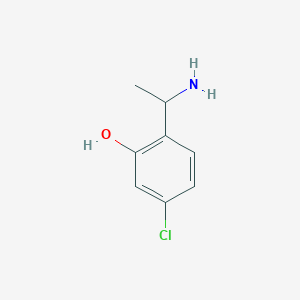

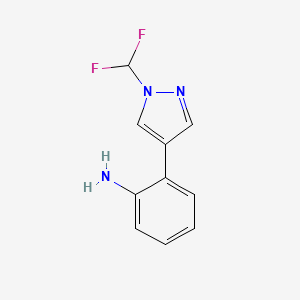
![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)

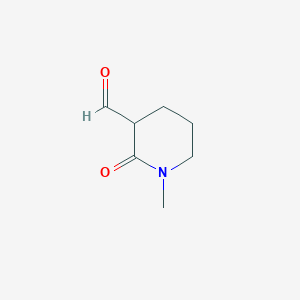

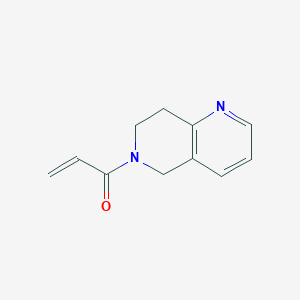
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
